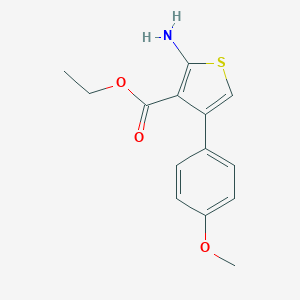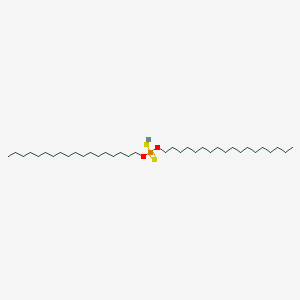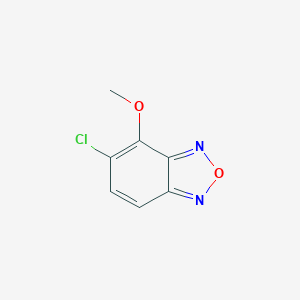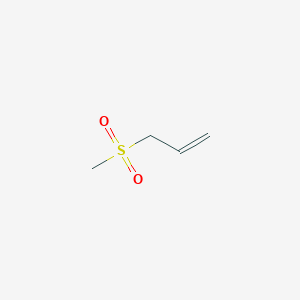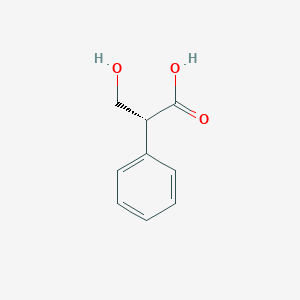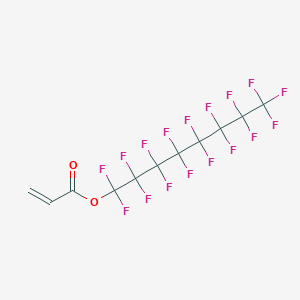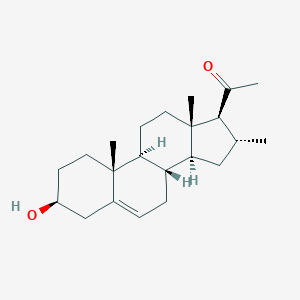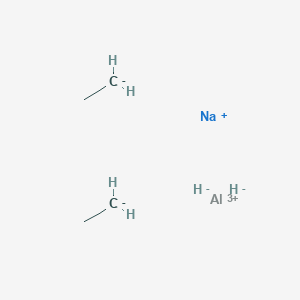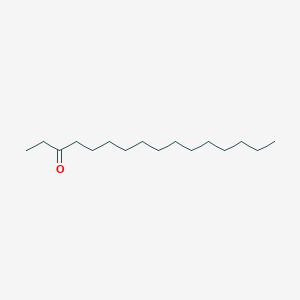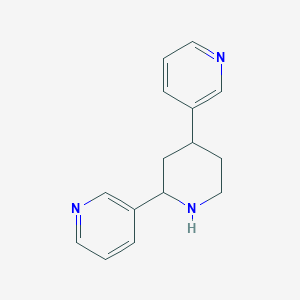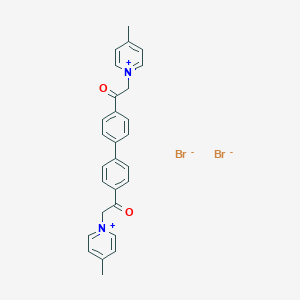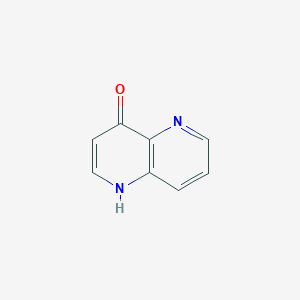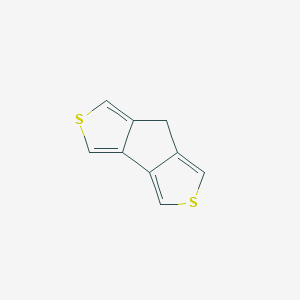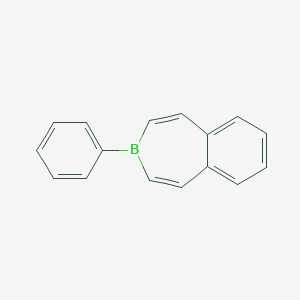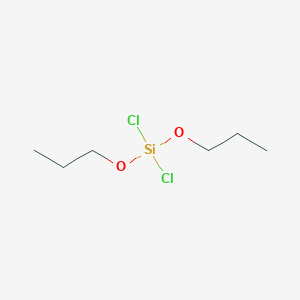
Dichlorodipropoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorodipropoxysilane (DCDPS) is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular formula of C9H20Cl2O2Si. DCDPS is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biology, and materials science. In
作用機序
Dichlorodipropoxysilane reacts with hydroxyl groups on the surface of materials to form a covalent bond. This reaction modifies the surface properties of the material, making it more hydrophobic and less prone to oxidation. The mechanism of action of Dichlorodipropoxysilane is well understood, and it has been extensively studied in the scientific literature.
生化学的および生理学的効果
Dichlorodipropoxysilane is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is not absorbed by the body. However, it should be handled with care due to its reactive nature and potential toxicity.
実験室実験の利点と制限
Dichlorodipropoxysilane has several advantages for use in laboratory experiments. It is a versatile compound that can be used to modify the surface properties of various materials. It is also relatively easy to synthesize and handle in a laboratory setting. However, Dichlorodipropoxysilane has some limitations. It is a reactive compound that can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
将来の方向性
There are several future directions for research on Dichlorodipropoxysilane. One area of research is the synthesis of Dichlorodipropoxysilane derivatives with improved properties. Another area of research is the development of new applications for Dichlorodipropoxysilane in materials science and nanotechnology. Finally, research could be conducted to investigate the potential toxicity of Dichlorodipropoxysilane and its derivatives.
Conclusion
In conclusion, Dichlorodipropoxysilane is a versatile compound that has a wide range of applications in scientific research. It is a reactive compound that can be used to modify the surface properties of various materials. Dichlorodipropoxysilane has been extensively studied in the scientific literature, and its mechanism of action is well understood. While it has several advantages for use in laboratory experiments, it also has some limitations and potential hazards. There are several future directions for research on Dichlorodipropoxysilane, including the synthesis of derivatives with improved properties and the development of new applications in materials science and nanotechnology.
合成法
Dichlorodipropoxysilane can be synthesized by reacting propylene oxide with silicon tetrachloride in the presence of a catalyst. The reaction produces Dichlorodipropoxysilane and hydrochloric acid as a byproduct. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Dichlorodipropoxysilane is widely used in scientific research due to its unique properties. It is a reactive compound that can be used to modify the surface properties of various materials. Dichlorodipropoxysilane is commonly used in the synthesis of silica nanoparticles, which have a wide range of applications in materials science and nanotechnology.
特性
CAS番号 |
18141-43-0 |
|---|---|
製品名 |
Dichlorodipropoxysilane |
分子式 |
C6H14Cl2O2Si |
分子量 |
217.16 g/mol |
IUPAC名 |
dichloro(dipropoxy)silane |
InChI |
InChI=1S/C6H14Cl2O2Si/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 |
InChIキー |
LQGVEVWCWJGLAL-UHFFFAOYSA-N |
SMILES |
CCCO[Si](OCCC)(Cl)Cl |
正規SMILES |
CCCO[Si](OCCC)(Cl)Cl |
その他のCAS番号 |
18141-43-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



